4-Bromo-6-(pyridin-3-yl)pyrimidine
Overview
Description
4-Bromo-6-(pyridin-3-yl)pyrimidine is a heterocyclic compound that contains both pyridine and pyrimidine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Mechanism of Action
Target of Action
It is known that pyridin-3-yl-pyrimidin-2-yl derivatives have been evaluated for their inhibitory activity against receptor tyrosine kinases .
Mode of Action
Similar compounds have been used in suzuki–miyaura cross-coupling reactions, which involve the formation of carbon-carbon bonds via a palladium-catalyzed process .
Biochemical Pathways
Compounds with similar structures have been associated with the ras/erk, plc-γ, and pi3k/akt signal transduction pathways, which are associated with cell proliferation, differentiation, and survival .
Pharmacokinetics
A study on similar compounds has indicated good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra, with 50% inhibitory concentrations (ic50) ranging from 135 to 218 μM .
Biochemical Analysis
Biochemical Properties
4-Bromo-6-(pyridin-3-yl)pyrimidine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. For example, this compound has been found to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . By inhibiting these kinases, this compound can modulate various cellular processes and potentially serve as a therapeutic agent for diseases such as cancer.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the proliferation of cancer cell lines, such as the Km-12 cell line, by targeting TRKs . Additionally, this compound can modulate the activity of other signaling pathways, such as the Ras/Erk and PI3K/Akt pathways, which are crucial for cell survival and growth .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of TRKs, preventing their activation and subsequent phosphorylation of downstream targets . By inhibiting TRKs, this compound disrupts the signaling cascades that promote cell proliferation and survival. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins involved in cellular responses to external stimuli .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound exhibits good plasma stability, making it suitable for in vitro and in vivo experiments . The degradation of this compound over time can affect its efficacy and potency. Long-term exposure to this compound has been observed to cause sustained inhibition of TRKs and other target proteins, leading to prolonged effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit target kinases without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, such as off-target interactions and disruption of normal cellular functions . It is essential to determine the optimal dosage range for therapeutic applications to minimize potential side effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, which are responsible for the oxidative metabolism of many xenobiotics . The interaction of this compound with these enzymes can influence its metabolic flux and the levels of metabolites produced. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, this compound can bind to specific proteins that facilitate its localization and accumulation in particular cellular compartments. The distribution of this compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the cytoplasm or nucleus, where it can interact with target proteins and exert its effects on cellular processes. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-(pyridin-3-yl)pyrimidine typically involves the bromination of 6-(pyridin-3-yl)pyrimidine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent product quality and to minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-(pyridin-3-yl)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The pyridine and pyrimidine rings can be subjected to oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Coupling Reactions: Palladium catalysts are commonly used in Suzuki-Miyaura and Heck coupling reactions, with bases such as potassium carbonate or cesium carbonate in solvents like toluene or ethanol.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Coupling Reactions: Products are often biaryl compounds or other complex structures formed by the coupling of the pyrimidine ring with aromatic or aliphatic groups.
Scientific Research Applications
4-Bromo-6-(pyridin-3-yl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of kinase inhibitors and other pharmaceutical agents.
Biological Studies: The compound is studied for its potential to inhibit specific enzymes or receptors involved in disease pathways.
Material Science: It can be used in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)pyridine: Another brominated pyridine derivative used in similar applications.
3-Bromoimidazo[1,2-a]pyridine: A compound with a similar structure but different biological activities.
Uniqueness
4-Bromo-6-(pyridin-3-yl)pyrimidine is unique due to its dual pyridine and pyrimidine rings, which provide a versatile scaffold for the development of various bioactive molecules. Its ability to undergo diverse chemical reactions makes it a valuable intermediate in organic synthesis and drug discovery.
Properties
IUPAC Name |
4-bromo-6-pyridin-3-ylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3/c10-9-4-8(12-6-13-9)7-2-1-3-11-5-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGUGUFOOIFUAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=NC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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